Cas no 24112-95-6 (Cyclodeca[b]furan-2(3H)-one,4,7-bis(acetyloxy)-3a,4,7,8,11,11a-hexahydro-6,10-dimethyl-3-methylene-,(3aR,4R,5E,7R,9E,11aS)-)
24112-95-6 structure
Product Name:Cyclodeca[b]furan-2(3H)-one,4,7-bis(acetyloxy)-3a,4,7,8,11,11a-hexahydro-6,10-dimethyl-3-methylene-,(3aR,4R,5E,7R,9E,11aS)-
N.o CAS:24112-95-6
MF:C19H24O6
MW:348.390266418457
CID:271840
PubChem ID:5281433
Update Time:2025-04-19
Cyclodeca[b]furan-2(3H)-one,4,7-bis(acetyloxy)-3a,4,7,8,11,11a-hexahydro-6,10-dimethyl-3-methylene-,(3aR,4R,5E,7R,9E,11aS)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Cyclodeca[b]furan-2(3H)-one,4,7-bis(acetyloxy)-3a,4,7,8,11,11a-hexahydro-6,10-dimethyl-3-methylene-,(3aR,4R,5E,7R,9E,11aS)-
- Chamissonin-diacetat
- DTXSID501105018
- CHEBI:3575
- 24112-95-6
- [(3aR,4R,5E,7R,9E,11aS)-4-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-7-yl] acetate
- Q27106139
- (3aR,4R,5E,7R,9E,11aS)-4,7-Bis(acetyloxy)-3a,4,7,8,11,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca[b]furan-2(3H)-one
- Chamissonin diacetate
- CHEMBL250348
- C09356
-
- Inchi: 1S/C19H24O6/c1-10-6-7-15(23-13(4)20)11(2)9-17(24-14(5)21)18-12(3)19(22)25-16(18)8-10/h6,9,15-18H,3,7-8H2,1-2,4-5H3/b10-6+,11-9+/t15-,16+,17-,18-/m1/s1
- Chave InChI: DEBBYPCBXVYUCZ-WZLFHOKTSA-N
- SMILES: O1C(C(=C)[C@H]2[C@@H](C=C(C)[C@@H](CC=C(C)C[C@H]12)OC(C)=O)OC(C)=O)=O |c:6,11|
Propriedades Computadas
- Massa Exacta: 348.15732
- Massa monoisotópica: 348.157289
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 4
- Complexidade: 657
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 4
- Contagem de Stereocenters de Obrigações Definidas: 2
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 78.9
- XLogP3: 1.9
Propriedades Experimentais
- Densidade: 1.17
- Ponto de ebulição: 484.3°C at 760 mmHg
- Ponto de Flash: 211.7°C
- Índice de Refracção: 1.52
- PSA: 78.9
- LogP: 2.63400
Cyclodeca[b]furan-2(3H)-one,4,7-bis(acetyloxy)-3a,4,7,8,11,11a-hexahydro-6,10-dimethyl-3-methylene-,(3aR,4R,5E,7R,9E,11aS)- Literatura Relacionada
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
24112-95-6 (Cyclodeca[b]furan-2(3H)-one,4,7-bis(acetyloxy)-3a,4,7,8,11,11a-hexahydro-6,10-dimethyl-3-methylene-,(3aR,4R,5E,7R,9E,11aS)-) Produtos relacionados
- 553-21-9(Costunolide)
- 20554-84-1(Parthenolide)
- 29552-41-8(Parthenolide)
- 153483-31-9(2H-Cyclohepta[b]furan-2-one,6-[1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-,[3aR-[3aa,6(S*),7b,8ab]]- (9CI))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
上海帛亦医药科技有限公司
Membro Ouro
CN Fornecedor
Reagente
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel